molecular formula C11H8F3NO2 B1528736 1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid CAS No. 1408390-63-5

1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1528736
CAS No.: 1408390-63-5
M. Wt: 243.18 g/mol
InChI Key: SGHDYKFOYDYTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
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Biological Activity

1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H8F3NO2C_{11}H_{8}F_{3}NO_{2}. Its structure features an indole ring system substituted at the 1-position with a trifluoroethyl group and at the 2-position with a carboxylic acid. This unique configuration may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Histamine Receptors : Indole derivatives have been shown to modulate histamine receptors, which play critical roles in numerous physiological processes including neurotransmission and immune response. The compound may act as an inverse agonist or antagonist at these receptors, influencing histamine-related pathways .
  • Integrase Inhibition : Recent studies have suggested that indole-2-carboxylic acid derivatives can inhibit the strand transfer activity of HIV-1 integrase. This inhibition is crucial for preventing viral replication, making it a potential candidate for antiviral therapy . The binding conformation analysis indicates that the indole core and carboxyl group chelate essential metal ions within the active site of integrase .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity IC50 (μM) Reference
Integrase Inhibition0.13
Histamine Receptor ModulationNot specified
NMDA Receptor AntagonismNot specified

Antiviral Activity

In a study focusing on HIV-1 integrase inhibitors, derivatives of indole-2-carboxylic acid were synthesized and tested for their efficacy. Compound 3 demonstrated significant inhibitory effects with an IC50 value of 0.13 μM against integrase strand transfer . Further modifications to the structure enhanced its potency, indicating that structural optimization could lead to more effective antiviral agents.

Neuroprotective Effects

Another area of interest is the compound's potential neuroprotective effects through NMDA receptor modulation. Indole-2-carboxylic acid has been identified as a competitive antagonist that inhibits glycine potentiation of NMDA receptor activity. This suggests a possible role in protecting against excitotoxicity associated with neurological disorders .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-8-4-2-1-3-7(8)5-9(15)10(16)17/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHDYKFOYDYTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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